8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one
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Overview
Description
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a pyridazine ring, with a methyl group at the 8th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one can be achieved through various synthetic routes. One common method involves the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with alkylamines such as piperidine or morpholine . The reaction is typically carried out by heating the starting materials in the presence of an oxidant, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidative amination, and nucleophilic addition . These reactions are facilitated by the presence of reactive sites on the pyrimidopyridazine ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases.
Oxidative Amination: Alkylamines like piperidine or morpholine in the presence of an oxidant.
Nucleophilic Addition: Various nucleophiles can add to the reactive sites on the pyrimidopyridazine ring.
Major Products
The major products formed from these reactions include substituted pyrimidopyridazines with various functional groups, depending on the reagents used.
Scientific Research Applications
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62327-86-0 |
---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
8-methyl-2-phenyl-6H-pyrimido[4,5-d]pyridazin-5-one |
InChI |
InChI=1S/C13H10N4O/c1-8-11-10(13(18)17-16-8)7-14-12(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
InChI Key |
MTROIFUHZAXHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CN=C(N=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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